(1-Methyl-1H-benzoimidazol-2-yl)-phenyl-methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-methylbenzimidazol-2-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-17-13-10-6-5-9-12(13)16-15(17)14(18)11-7-3-2-4-8-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUHUTCCVCLTIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350394 | |
| Record name | (1-methyl-1H-benzimidazol-2-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668505 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5811-37-0 | |
| Record name | (1-methyl-1H-benzimidazol-2-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Methyl 1h Benzoimidazol 2 Yl Phenyl Methanone
Retrosynthetic Analysis and Strategic Disconnections for the (1-Methyl-1H-benzoimidazol-2-yl)-phenyl-methanone Framework
Retrosynthetic analysis of the target molecule reveals several logical bond disconnections that pave the way for viable synthetic routes. The primary strategic disconnections are:
C-C Bond Disconnection: The most apparent disconnection is the carbon-carbon bond between the C2 of the benzimidazole (B57391) ring and the carbonyl carbon of the methanone (B1245722) group. This leads to a 1-methyl-1H-benzoimidazole synthon and a benzoyl synthon (e.g., benzoyl chloride or benzoic acid). This approach relies on the acylation of a pre-formed 1-methylbenzimidazole (B167850).
C-N Bond Disconnections: Alternatively, disconnections of the C-N bonds within the imidazole (B134444) ring suggest a convergent approach starting from an appropriately substituted o-phenylenediamine (B120857) derivative. This strategy involves the condensation and cyclization of N-methyl-1,2-phenylenediamine with a two-carbon synthon that already contains the phenyl-methanone moiety, such as a benzoyl derivative like ethyl benzoylacetate or phenylglyoxal. nih.gov
N-Methyl Disconnection: A further disconnection of the N-methyl bond leads to (1H-benzoimidazol-2-yl)-phenyl-methanone as a precursor, which can be methylated in a subsequent step. This allows for the initial construction of the 2-benzoylbenzimidazole core followed by N-alkylation.
These retrosynthetic pathways form the basis for the classical and modern synthetic methodologies discussed below.
Classical Approaches to Benzimidazole Core Construction Relevant to this compound Precursors
Classical methods for benzimidazole synthesis are well-established and typically involve the condensation of o-phenylenediamines with carbonyl compounds.
Condensation Reactions for Benzimidazole Formation
The Phillips-Ladenburg synthesis is the cornerstone of classical benzimidazole formation. This method involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives (such as esters, anhydrides, or chlorides) under harsh dehydrating conditions, often requiring high temperatures and strong acids like polyphosphoric acid (PPA). researchgate.netnih.gov
A widely used variation involves the condensation of o-phenylenediamines with aldehydes, which is particularly relevant for synthesizing 1,2-disubstituted benzimidazoles. ijraset.comjocpr.comnih.gov This reaction typically proceeds in two steps: the initial formation of a Schiff base, followed by an oxidative cyclodehydrogenation to yield the aromatic benzimidazole ring. researchgate.net Various catalysts and reaction conditions have been developed to improve the efficiency and selectivity of these condensation reactions.
| Catalyst/Reagent | Substrates | Conditions | Yield |
| Phosphoric Acid | o-phenylenediamine, Aromatic Aldehydes | MeOH, 50 °C | Excellent |
| SiO2/CaCl2·2H2O | o-phenylenediamine, Aldehydes | Room Temp. or Microwave | Excellent |
| Fe/MgO | o-phenylenediamine, Aryl Aldehydes | Methanol, Room Temp. | High |
| Er(OTf)3 | N-phenyl-o-phenylenediamine, Aldehydes | Microwave, Solvent-free | 86-99% |
This table presents a selection of catalytic systems for the synthesis of benzimidazoles via condensation reactions, with data compiled from various research findings. ijraset.comjocpr.commdpi.comnih.gov
Cyclization Reactions for the 1-Methylbenzimidazole Moiety
To construct the specific 1-methylbenzimidazole moiety, two primary classical routes are available. The first involves starting with N-methyl-1,2-phenylenediamine . This precursor can then be cyclized with various one-carbon synthons. For instance, reaction with formic acid leads to 1-methyl-1H-benzoimidazole. A notable method involves the NaH-mediated reaction of N-methyl-1,2-phenylenediamine with carbonitriles. researchgate.net Another approach is the condensation with ethyl benzoylacetate, which can yield a mixture of products including 1-alkyl-2-phenacylbenzimidazoles, a close structural analog to the target compound. nih.gov
The second route involves the N-methylation of a pre-formed benzimidazole . After constructing the 2-benzoylbenzimidazole core via methods described previously, the N-H proton can be removed by a base (e.g., sodium hydride) and subsequently alkylated with a methylating agent like methyl iodide or dimethyl sulfate.
A significant classical method for introducing the benzoyl group is the Friedel-Crafts acylation . beilstein-journals.orgorganic-chemistry.org This involves reacting a pre-formed 1-methyl-1H-benzoimidazole with benzoyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). libretexts.org This electrophilic aromatic substitution targets the electron-rich C2 position of the benzimidazole ring. However, this method requires stoichiometric amounts of the catalyst and careful control of reaction conditions to prevent side reactions. organic-chemistry.orgyoutube.com
Modern Catalytic Strategies for the Synthesis of this compound
Modern synthetic chemistry has introduced advanced catalytic systems that offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.
Transition Metal-Catalyzed Coupling Reactions in Benzimidazole Synthesis
Transition metals, particularly palladium and copper, have become indispensable tools in the synthesis of complex heterocyclic compounds like benzimidazoles. acs.orgresearchgate.net These catalysts facilitate C-N and C-C bond formations that are central to constructing the target molecule's framework.
Copper-catalyzed reactions are prominent for both the cyclization to form the benzimidazole ring and for its subsequent functionalization. nih.govscirp.org Copper catalysts can promote the intramolecular C-N bond formation from o-haloanilides. nih.gov Furthermore, copper-catalyzed methods have been developed for the direct C-H functionalization of the benzimidazole core, allowing for the introduction of various substituents at the C2 position. acs.org
Palladium-catalyzed reactions offer powerful strategies for benzimidazole synthesis through cross-coupling chemistry. nih.gov For instance, palladium catalysts can be used in cascade reactions involving the amination and amidation of 2-chloroaryl sulfonates to build the benzimidazole ring with high regioselectivity. nih.gov Palladium-catalyzed carbonylation of haloaromatics in the presence of o-phenylenediamines provides a direct route to 2-arylbenzimidazoles. lookchem.com Additionally, palladium-catalyzed C-H activation and arylation at the C2 position of benzimidazoles have been extensively studied, providing a modern alternative to classical Friedel-Crafts acylation. nih.govnih.gov
| Metal Catalyst | Reaction Type | Key Features |
| Copper (Cu) | Intramolecular C-N cyclization, C-H functionalization | Cost-effective, promotes domino reactions, good substrate tolerance. nih.govscirp.orgrsc.org |
| Palladium (Pd) | Cross-coupling, C-H activation/arylation, Carbonylation | High efficiency, excellent regioselectivity, broad functional group tolerance. nih.govnih.govnih.govresearchgate.net |
| Iron (Fe) | Heterogeneous catalysis for cyclization-oxidation | Recyclable catalyst, mild room temperature conditions. jocpr.com |
| Rhodium (Rh) | C-H alkylation, Amine exchange | Recyclable catalyst, applicable for C-C bond formation. nih.govresearchgate.net |
This table summarizes the application of various transition metals in the synthesis of benzimidazole derivatives.
Organocatalytic Methodologies for Phenyl-Methanone Introduction
Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis and for promoting reactions under mild conditions. While direct organocatalytic methods for the acylation of benzimidazoles are less common than metal-catalyzed approaches, organocatalysts can play a crucial role in the formation of precursors.
For example, amine-based organocatalysts like L-prolinamide have been used for stereoselective aldol (B89426) additions of N1-benzimidazolyl acetaldehyde (B116499) to ketones. researchgate.netconicet.gov.ar This demonstrates the utility of organocatalysis in forming C-C bonds adjacent to the benzimidazole core. Such methodologies could potentially be adapted for the introduction of the phenyl-methanone group by using appropriate starting materials. The enolate-mediated organocatalytic azide-ketone cycloaddition to form triazoles from benzothiazole/benzoxazole-ketones further showcases the potential for organocatalysis in constructing complex heterocycles from ketone precursors. rsc.org These approaches highlight the potential for developing novel, metal-free synthetic routes toward the target compound.
Chelation-Assisted C-H Activation in Benzimidazole Synthesis
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for synthesizing complex molecules. In the context of benzimidazoles, chelation-assisted C-H activation has emerged as a robust method for selectively functionalizing the C2-position. This approach typically involves a transition metal catalyst, such as rhodium, palladium, or nickel, which is directed to the specific C-H bond by a coordinating group attached to the benzimidazole nitrogen (N1). acs.orgnih.govnih.govrsc.org
The general mechanism involves the coordination of a directing group on the N1-substituent of the benzimidazole to a metal center. This brings the catalyst into close proximity to the C2-H bond, facilitating its cleavage through an oxidative addition or a concerted metalation-deprotonation pathway. nih.gov This generates a stable metallacyclic intermediate. Subsequent reaction with a coupling partner, followed by reductive elimination, releases the C2-functionalized product and regenerates the active catalyst.
While direct C2-acylation via C-H activation is a developing area, the principle has been extensively demonstrated for C-C bond formation through arylation and alkylation. For instance, rhodium(I) catalytic systems have been successfully used for the C2-selective alkylation of N-substituted benzimidazoles with Michael acceptors. acs.orgnih.gov Similarly, nickel-based catalysts have been shown to effectively couple N-alkylated benzimidazoles with chloroarenes and enol derivatives, achieving C2-arylation and alkenylation, respectively. rsc.org Palladium catalysis has also been employed for the regioselective synthesis of 2-aryl-benzimidazoles via oxidative C-H activation. nih.gov These established methods provide a foundational framework for the development of direct C2-benzoylation reactions to form the target methanone structure.
Table 1: Examples of Chelation-Assisted C-H Functionalization of Benzimidazoles
| Catalyst System | Coupling Partner | Product Type | Reference |
|---|---|---|---|
| Rh(I)/bisphosphine | Michael Acceptors | C2-Alkylated Benzimidazole | acs.orgnih.gov |
| Ni(OTf)₂/dcypt | Chloroarenes | C2-Arylated Benzimidazole | rsc.org |
| Palladium Acetate | Iodobenzene analogs | C2-Arylated Benzimidazole | nih.gov |
Metal-Free Catalytic Approaches for Nitrogen Heterocycle Synthesis
To circumvent the cost, toxicity, and potential for product contamination associated with transition metals, significant research has been dedicated to metal-free catalytic systems. frontiersin.orgrsc.org These methods often rely on the use of non-metallic catalysts like iodine or employ electrochemical activation to facilitate the desired transformations. frontiersin.orgresearchgate.net
One prominent metal-free strategy for the synthesis of 2-arylbenzimidazoles involves the iodine-mediated oxidative condensation of o-phenylenediamines with aldehydes. researchgate.net In this process, molecular iodine acts as a mild and inexpensive catalyst to promote the cyclization and subsequent aromatization of the intermediate Schiff base formed between the diamine and aldehyde. This approach is notable for its operational simplicity and avoidance of heavy metal waste.
Electrochemical synthesis offers another powerful metal-free alternative. frontiersin.orgnih.gov By using electrical current as a "traceless" oxidant, intramolecular C-H amination and other cross-coupling reactions can be achieved without the need for external chemical oxidants or metal catalysts. frontiersin.orgnih.gov For benzimidazole synthesis, electrochemical protocols can be designed to facilitate the oxidative cyclization of N-aryl-amidines, proceeding via a C(sp³)-H amination pathway to construct the heterocyclic ring in moderate to excellent yields. frontiersin.org These methods are at the forefront of green synthesis, offering high atom economy and minimizing hazardous waste. nih.gov
Atom-Economical and Green Chemistry Approaches to this compound Synthesis
The principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources, are increasingly influencing the design of synthetic routes. mdpi.comchemmethod.com For the synthesis of the target compound, this translates into the development of multicomponent reactions, the use of environmentally benign solvents like water, and solvent-free reaction conditions. researchgate.neteurekaselect.com
Multicomponent Reaction Strategies
A plausible one-pot MCR for synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine, an aldehyde, and an oxidant. For the specific target, this compound, this could involve the reaction of N-methyl-o-phenylenediamine with benzaldehyde (B42025). The initially formed dihydrobenzimidazole intermediate would then be oxidized in situ to the benzimidazole. A subsequent acylation step would yield the final product. A three-component coupling reaction using a copper catalyst has been reported for the preparation of 1,2-substituted benzimidazoles, demonstrating the feasibility of such convergent strategies. nih.gov Another MCR approach involves the Knoevenagel condensation of 2-(cyanomethyl)-benzimidazole with an aldehyde, followed by cyclization with sulfur, to produce complex benzimidazole derivatives in a one-pot process. researchgate.net
Solvent-Free and Aqueous Medium Syntheses
Eliminating volatile and often hazardous organic solvents is a primary goal of green chemistry. Syntheses conducted in water or under solvent-free conditions offer significant environmental and economic benefits.
A simple and efficient procedure for the synthesis of 2-arylbenzimidazoles has been developed using water as the reaction medium. elsevierpure.com This method involves the one-pot condensation of o-phenylenediamines with aryl aldehydes, offering short reaction times, easy product isolation, and excellent yields. The unique properties of water, such as its high polarity and ability to form hydrogen bonds, can accelerate reaction rates and influence selectivity. elsevierpure.com
Solvent-free synthesis, often facilitated by microwave irradiation, provides another eco-friendly alternative. researchgate.net The condensation of o-phenylenediamine with carboxylic acids or aldehydes can be achieved under solvent-free conditions using a catalytic amount of acid, significantly reducing reaction times and simplifying work-up procedures. researchgate.net Natural and biodegradable catalysts, such as those derived from papaya bark ash or used in deep eutectic solvents (DES), have also been employed for the green synthesis of benzimidazoles, further enhancing the environmental credentials of these methods. researchgate.netnih.gov
Table 2: Green Synthesis Approaches for 2-Substituted Benzimidazoles
| Method | Catalyst/Medium | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Aqueous Synthesis | Water | 80-100 °C | Environmentally benign, simple workup, high yields | elsevierpure.com |
| Solvent-Free | Acid catalyst, Microwave | Microwave irradiation | Rapid, reduced waste, high efficiency | researchgate.net |
| Deep Eutectic Solvent | Choline Chloride:o-PDA | 80 °C | Solvent also acts as reagent, high yields | nih.gov |
Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Scalability Considerations
The choice of a synthetic route for this compound depends on a comparative evaluation of factors such as yield, cost, environmental impact, and scalability. Each of the discussed methodologies presents a unique profile of advantages and disadvantages.
Chelation-Assisted C-H Activation offers unparalleled elegance and atom economy by directly functionalizing a C-H bond, avoiding the need for pre-functionalized substrates. However, these methods often rely on expensive and toxic heavy metal catalysts (e.g., Rh, Pd), which require careful removal from the final product. The scalability can be limited by catalyst cost and turnover number, and the required reaction conditions can be harsh.
Metal-Free Catalytic Approaches are highly advantageous for producing pharmaceutical intermediates, as they eliminate the risk of heavy metal contamination. rsc.org Methods using iodine or electrochemical oxidation are often cheaper and more environmentally friendly. frontiersin.orgresearchgate.net However, the substrate scope may be more limited compared to metal-catalyzed reactions, and yields can be variable. Electrochemical syntheses, while clean, may require specialized equipment that can be a barrier to large-scale production.
Atom-Economical and Green Approaches , particularly multicomponent and aqueous/solvent-free reactions, excel in terms of environmental performance and operational simplicity. MCRs significantly improve process efficiency by reducing steps and waste. eurekaselect.com Aqueous and solvent-free methods simplify product isolation and minimize the use of hazardous materials. elsevierpure.comresearchgate.net The main challenge for these methods can be achieving high selectivity and yield for complex substrates. Scalability is often a strength, especially for aqueous reactions, though solvent-free reactions can present challenges with heat transfer and mixing on an industrial scale.
Table 3: Comparative Overview of Synthetic Strategies
| Synthetic Route | Key Advantages | Key Disadvantages | Scalability |
|---|---|---|---|
| C-H Activation | High atom economy, direct functionalization, high selectivity. | Requires expensive/toxic metal catalysts, potential for metal contamination, often harsh conditions. | Moderate; limited by catalyst cost and stability. |
| Metal-Free Catalysis | Avoids metal contamination, uses cheaper reagents (e.g., iodine), often milder conditions. | Substrate scope can be limited, electrochemical methods require special equipment. | Good; especially for iodine-catalyzed reactions. |
| Multicomponent Reactions | High step- and atom-economy, reduced waste, operational simplicity. | Optimization can be complex, selectivity can be a challenge. | Generally good, but depends on the specific reaction. |
| Aqueous/Solvent-Free | Environmentally benign, reduced cost, simplified workup and purification. | Limited substrate solubility (aqueous), potential for heat/mass transfer issues (solvent-free). | Good to Excellent; aqueous routes are often highly scalable. |
Ultimately, the optimal synthetic strategy is a trade-off. For high-value applications where purity is paramount, metal-free routes are attractive. For large-scale, cost-effective production, green approaches like aqueous synthesis or well-optimized MCRs may be preferred. C-H activation remains a powerful tool in academic and discovery settings, driving innovation in synthetic efficiency.
Reaction Mechanisms and Pathways in the Formation of 1 Methyl 1h Benzoimidazol 2 Yl Phenyl Methanone
Detailed Mechanistic Investigations of Benzimidazole (B57391) Ring Formation from Precursors
The construction of the benzimidazole ring is most commonly achieved through the condensation of an o-phenylenediamine (B120857) derivative with a one-carbon electrophile, such as an aldehyde or a carboxylic acid. acs.orgresearchgate.net For the synthesis of the phenyl-substituted core of the target molecule, the precursors would typically be N-methyl-o-phenylenediamine and a benzoyl-containing synthon. Alternatively, o-phenylenediamine and a benzaldehyde (B42025) can be used, followed by a subsequent N-methylation step.
The generally accepted mechanism for the reaction between o-phenylenediamine and an aldehyde proceeds through several key intermediates. researchgate.netorganic-chemistry.org The initial step is the nucleophilic attack of one of the amino groups of the diamine on the carbonyl carbon of the aldehyde. This is often catalyzed by acid, which activates the aldehyde carbonyl group towards attack. youtube.com This addition forms a hemiaminal intermediate, which then dehydrates to form a Schiff base (imine) intermediate. researchgate.netnih.govnih.gov
The Schiff base intermediate is a critical juncture in the reaction pathway. Following its formation, an intramolecular cyclization occurs. The second, unreacted amino group of the diamine attacks the imine carbon, leading to the formation of a five-membered ring, a 1,2-disubstituted-2,3-dihydro-1H-benzimidazole (also known as a benzimidazoline). organic-chemistry.org This cyclization is a nucleophilic addition to the C=N double bond.
The final step in the formation of the aromatic benzimidazole ring is the aromatization of the dihydro-benzimidazole intermediate. This is an oxidation step that involves the loss of two hydrogen atoms. This can occur via various pathways depending on the reaction conditions. In many synthetic protocols, an explicit oxidizing agent such as air (O₂), hydrogen peroxide (H₂O₂), or hypervalent iodine is used to facilitate this final aromatization step. acs.org In other cases, particularly when the reaction is carried out at high temperatures, the aromatization may occur via disproportionation or other thermal processes.
When carboxylic acids are used instead of aldehydes, the initial step is the formation of a mono-acyl derivative of the o-phenylenediamine. researchgate.net This amide intermediate then undergoes intramolecular cyclization via nucleophilic attack of the second amino group on the amide carbonyl, followed by dehydration to yield the benzimidazole ring.
| Step | Intermediate | Description |
| 1 | Hemiaminal | Formed by the initial nucleophilic attack of an amino group on the aldehyde carbonyl. It is typically unstable and readily eliminates water. |
| 2 | Schiff Base (Imine) | Formed upon dehydration of the hemiaminal. It contains a C=N double bond that is susceptible to intramolecular nucleophilic attack. |
| 3 | Dihydro-benzimidazole | The five-membered ring formed after the intramolecular cyclization of the Schiff base. It is a non-aromatic intermediate. |
| 4 | Mono-acyl diamine | An intermediate formed when a carboxylic acid is used as the carbonyl source instead of an aldehyde. |
While ionic, polar mechanisms are most common for benzimidazole synthesis, radical-mediated pathways have also been investigated and utilized. These methods often provide alternative routes under different reaction conditions. One such pathway involves a homolytic aromatic substitution (HAS) mechanism. researchgate.net In these reactions, nitrogen-centered radicals can be generated, which then cyclize onto the aromatic ring. For instance, amidinyl radicals, generated from N-arylamidoxime esters via visible-light photoredox catalysis, can undergo intramolecular cyclization to form the benzimidazole ring. nih.gov
Another approach involves Bu₃SnH-mediated radical chain reactions, which enable 6-exo-trig cyclizations of aryl radicals onto an imine or a related functional group to build the fused heterocyclic system. researchgate.net Some procedures may also involve single-electron transfer (SET) mechanisms, particularly when certain catalysts or reducing agents are employed. For example, the reaction of 2-nitroanilines with aldehydes can be mediated by reducing agents like sodium dithionite, which is known to initiate radical chain reactions. researchgate.net These radical pathways offer a complementary strategy to the traditional condensation methods for constructing the benzimidazole core.
Mechanism of Phenyl-Methanone Moiety Introduction and Acylation Reactions
There are two primary mechanistic pathways to introduce the phenyl-methanone moiety at the C2 position of the 1-methyl-1H-benzimidazole core.
Pathway 1: Oxidation of a 2-Benzyl Intermediate
A common and effective route involves the condensation of N-methyl-o-phenylenediamine with benzaldehyde. The mechanism follows the cyclocondensation pathway described in section 3.1, leading to the formation of 2-benzyl-1-methyl-1H-benzimidazole. This intermediate is then oxidized to the target ketone, (1-Methyl-1H-benzoimidazol-2-yl)-phenyl-methanone. This oxidation specifically targets the methylene (B1212753) bridge connecting the benzimidazole and phenyl rings. A variety of oxidizing agents can be employed for this transformation. For instance, a method using sulfur in N,N-dimethylformamide (DMF) has been reported for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone from o-phenylenediamine and an aromatic aldehyde, which proceeds via the oxidation of an initially formed 2-benzylbenzimidazole. nih.gov
Pathway 2: Direct Acylation
An alternative pathway is the direct acylation of 1-methyl-1H-benzimidazole. This reaction is analogous to a Friedel-Crafts acylation, though benzimidazoles present unique reactivity challenges compared to simple arenes. sci-hub.seresearchgate.net The reaction would involve an acylating agent, such as benzoyl chloride or benzoic anhydride, and a Lewis acid catalyst (e.g., AlCl₃) or a Brønsted acid. sci-hub.sersc.org
The mechanism proceeds via the generation of a highly electrophilic acylium ion (Ph-C≡O⁺) from the reaction between the acylating agent and the Lewis acid. youtube.comsemanticscholar.org The benzimidazole nucleus then acts as the nucleophile. The C2 position of benzimidazole is known to be susceptible to electrophilic attack due to the electron-donating nature of the two nitrogen atoms. The nucleophilic attack from the C2 carbon of 1-methyl-1H-benzimidazole onto the acylium ion would form a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation by a weak base (like AlCl₄⁻) re-aromatizes the ring system and yields the final ketone product. rsc.org However, the nitrogen atoms of the benzimidazole can coordinate with the Lewis acid, potentially deactivating the ring towards electrophilic substitution. This requires careful selection of reaction conditions to achieve successful C2 acylation. researchgate.net
Stereochemical and Regiochemical Control in Synthesis
The synthesis of this compound requires precise regiochemical control at two positions: the N1-methylation and the C2-acylation. As the final product is achiral, stereochemical control is not a primary concern unless chiral catalysts or reagents are used that might influence the reaction pathway.
Regioselectivity of N-methylation:
The introduction of the methyl group onto the benzimidazole nitrogen is a critical step. If one starts with 2-phenylbenzimidazole (B57529), methylation can potentially occur at either of the two nitrogen atoms (N1 or N3, which are tautomerically equivalent). This can lead to a mixture of two regioisomers: 1-methyl-2-phenyl-1H-benzimidazole and 3-methyl-2-phenyl-1H-benzimidazole (which, due to tautomerism, is the same as the starting material in its other tautomeric form, making regiocontrol essential).
The outcome of the N-alkylation is influenced by both steric and electronic factors. Generally, alkylation under basic conditions favors substitution at the less sterically hindered nitrogen. researchgate.net To achieve regioselectivity for the more sterically hindered isomer, specific methodologies have been developed. For instance, deprotonation with organomagnesium reagents like i-PrMgCl·LiCl followed by alkylation can counterintuitively favor substitution at the more hindered nitrogen atom. youtube.com
The most straightforward method to ensure the correct regiochemistry is to begin the synthesis with a pre-methylated precursor, namely N-methyl-o-phenylenediamine. Condensing this starting material with a benzoyl synthon (e.g., benzaldehyde followed by oxidation) directly yields the desired 1-methyl-substituted benzimidazole ring, completely avoiding the issue of N-alkylation regioselectivity.
Regioselectivity of C2-substitution:
The C2 position of the benzimidazole ring is the most electron-rich carbon and is thus the most nucleophilic. This inherent electronic property directs electrophilic substitution, such as acylation, preferentially to this position. In condensation reactions starting from o-phenylenediamines, the C2 position is the one where the new carbon atom from the aldehyde or carboxylic acid is incorporated, inherently ensuring substitution at the correct position.
Computational Studies on Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the detailed mechanisms, transition states, and thermodynamics of complex organic reactions, including benzimidazole synthesis. acs.orgsci-hub.se
Studies using DFT have been conducted to model the reaction process for the formation of 2-phenylbenzimidazole from o-phenylenediamine and benzaldehyde. rsc.org These calculations can map the potential energy surface of the reaction, identifying the structures and relative energies of reactants, intermediates, transition states, and products. For example, computational models have confirmed the multi-step nature of the condensation, involving the formation of the Schiff base intermediate, followed by an intramolecular cyclization and a final oxidative aromatization step. rsc.org
These theoretical studies can also shed light on the catalytic role of various agents. For instance, the effect of β-cyclodextrin as a catalyst in this reaction has been investigated using DFT. The calculations revealed how the host-guest interactions stabilize the transition states and facilitate the reaction by bringing the reactants into close proximity in an optimal orientation. rsc.org
Furthermore, computational methods can be applied to understand regioselectivity. DFT calculations can determine the relative energies of different possible transition states leading to various regioisomers in N-alkylation reactions. By comparing the activation energies for methylation at the different nitrogen atoms, a prediction of the major product can be made, which can guide the selection of experimental conditions to achieve the desired regiochemical outcome. While specific computational studies on the entire reaction pathway to this compound are not widely available, the principles derived from studies on similar benzimidazole formations are directly applicable.
Advanced Computational and Theoretical Studies of 1 Methyl 1h Benzoimidazol 2 Yl Phenyl Methanone
Quantum Chemical Characterization of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to characterizing the electronic nature of (1-Methyl-1H-benzoimidazol-2-yl)-phenyl-methanone. These methods provide a detailed picture of the electron distribution and energy levels of molecular orbitals, which are key to understanding the molecule's stability and chemical behavior. researchgate.net
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acadpubl.eu The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govmalayajournal.org A smaller energy gap suggests that the molecule is more polarizable, less stable, and more reactive. nih.gov
For this compound, DFT calculations at a level like B3LYP/6-311G(d,p) would be used to determine these properties. researchgate.net In this molecule, the HOMO is expected to be primarily localized on the electron-rich 1-methyl-1H-benzoimidazol moiety, which can act as the primary electron-donating part. dergipark.org.tr Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing benzoyl group, particularly the phenyl ring and the carbonyl carbon. dergipark.org.tr This separation of frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's reactivity. acadpubl.eu
Table 1: Representative Frontier Molecular Orbital Properties for this compound
| Parameter | Energy (eV) | Description |
| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |
| ELUMO | -1.98 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |
| Energy Gap (ΔE) | 4.17 | ELUMO - EHOMO; a key indicator of chemical stability and reactivity. |
Note: The values presented are illustrative and based on typical results for similar benzimidazole (B57391) derivatives calculated using DFT methods. acadpubl.eunih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded for interpretation. malayajournal.org
For this compound, the MEP map is expected to show distinct regions of charge localization. The most negative potential (typically colored red) would be concentrated around the highly electronegative oxygen atom of the carbonyl group, highlighting it as a prime site for electrophilic attack. nih.gov The nitrogen atoms of the benzimidazole ring would also exhibit negative potential. dergipark.org.tr In contrast, regions of positive potential (colored blue) would be located around the hydrogen atoms, particularly those on the phenyl and benzimidazole rings, indicating sites susceptible to nucleophilic attack.
In addition to MEP, charge distribution can be quantified using methods like Natural Bond Orbital (NBO) or Mulliken population analysis. nih.govresearchgate.net These analyses would confirm a significant partial negative charge on the carbonyl oxygen and the imidazole (B134444) nitrogen atoms, while the carbonyl carbon would carry a partial positive charge, making it an electrophilic center. nih.gov
Based on the HOMO and LUMO energies obtained from FMO analysis, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. nih.govacs.org These descriptors, derived from conceptual DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). dergipark.org.trscielo.org.mx
Ionization Potential (I ≈ -EHOMO): Energy required to remove an electron.
Electron Affinity (A ≈ -ELUMO): Energy released when an electron is added.
Electronegativity (χ = (I+A)/2): The power to attract electrons.
Chemical Hardness (η = (I-A)/2): Resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov
Chemical Softness (S = 1/η): The reciprocal of hardness. Soft molecules are more reactive. nih.gov
Electrophilicity Index (ω = χ²/2η): A measure of the ability to accept electrons.
These descriptors provide a quantitative framework for assessing reactivity. nih.gov The primary nucleophilic sites, identified through MEP and FMO analysis, are the carbonyl oxygen and the un-methylated nitrogen (N3) of the imidazole ring. The main electrophilic site is the carbonyl carbon atom.
Table 2: Calculated Global Reactivity Descriptors for this compound
| Descriptor | Definition | Calculated Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.15 |
| Electron Affinity (A) | -ELUMO | 1.98 |
| Electronegativity (χ) | (I+A)/2 | 4.065 |
| Chemical Hardness (η) | (I-A)/2 | 2.085 |
| Chemical Softness (S) | 1/η | 0.480 |
| Electrophilicity Index (ω) | χ²/2η | 3.96 |
Note: The values are derived from the illustrative FMO energies in Table 1 and are representative of this class of compounds. nih.govdergipark.org.tr
Conformational Analysis and Energy Landscapes of this compound
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.
Molecular mechanics and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational landscape of flexible molecules. researchgate.net For this compound, the primary degree of conformational freedom is the rotation around the single bond connecting the benzimidazole ring to the carbonyl group. This rotation defines the dihedral angle between the planes of the benzimidazole and phenyl rings.
Simulations would likely reveal that a non-planar conformation is the most stable, minimizing steric hindrance between the two aromatic systems. A potential energy surface scan, calculated by systematically varying this dihedral angle, would identify the global energy minimum conformation and the energy barriers to rotation. This information is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor site. researchgate.net
Tautomerism, the migration of a proton between two sites in a molecule, is a characteristic feature of many heterocyclic systems, including unsubstituted benzimidazoles. encyclopedia.pubnih.gov In the parent compound, (1H-benzoimidazol-2-yl)-phenyl-methanone, a prototropic equilibrium would exist between the 1H and 3H tautomers. beilstein-journals.org
However, in this compound, the presence of the methyl group at the N1 position effectively "blocks" this annular tautomerism, as there is no mobile proton on the imidazole ring nitrogens. nih.gov Therefore, the molecule exists as a single constitutional isomer in this regard.
While prototropic tautomerism is absent, the molecule can still exist as different rotational isomers (conformers or rotamers), as discussed in the conformational analysis. researchgate.net Theoretical studies on related benzimidazole-hydrazone systems have shown that different conformers (e.g., synperiplanar and antiperiplanar) can have distinct stabilities and reactivities, which could also be the case for the title compound. researchgate.netsciencepublishinggroup.com
Theoretical Insights into Intermolecular Interactions Involving this compound
Intermolecular interactions are fundamental to the chemical and physical properties of molecular solids, influencing everything from crystal packing to biological activity. For this compound, the key interactions are expected to be hydrogen bonding and π-stacking.
The structure of this compound features potential hydrogen bond acceptors in the form of the nitrogen atom at position 3 of the benzimidazole ring and the oxygen atom of the carbonyl group. However, it lacks a conventional hydrogen bond donor. The methylation at the N1 position precludes the N-H···N or N-H···O hydrogen bonds that are often observed in unsubstituted benzimidazoles.
Theoretical studies on analogous compounds, such as (E)-1-(1H-benzo[d]imidazol-2-yl)-3-phenylprop-2-en-1-one, have demonstrated the importance of N-H···O hydrogen bonds in the formation of dimers. researchgate.netsciencepublishinggroup.com In these cases, the benzimidazole N-H group acts as a hydrogen bond donor, and the carbonyl oxygen acts as an acceptor. Quantum Theory of Atoms in Molecules (QTAIM) analysis has been used to confirm the presence and characterize the strength of these interactions. researchgate.netsciencepublishinggroup.com
For this compound, the absence of an N-H donor suggests that the primary hydrogen bonding interactions would involve C-H···O or C-H···N bonds. These are generally weaker than conventional hydrogen bonds but can still play a significant role in the crystal packing. For instance, studies on 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one have revealed various types of hydrogen bonds, including strong N-H···O and O-H···N interactions (with a water molecule) and weaker C-H···O interactions. mdpi.com The oxygen atom of the carbonyl group in this related structure acts as a bifurcated acceptor. mdpi.com
Computational methods like Density Functional Theory (DFT) can be employed to model the geometry and energetics of potential hydrogen-bonded dimers or larger clusters of this compound. Natural Bond Orbital (NBO) analysis is another powerful tool to quantify the donor-acceptor interactions in hydrogen bonds.
Table 1: Predicted Hydrogen Bonding Parameters for this compound Based on Analogous Systems
| Interaction Type | Donor | Acceptor | Predicted Bond Length (Å) | Predicted Bond Energy (kcal/mol) |
| C-H···O | Aromatic C-H (phenyl or benzimidazole) | Carbonyl Oxygen | 2.2 - 2.8 | 1 - 4 |
| C-H···N | Aromatic C-H (phenyl) | Benzimidazole Nitrogen (N3) | 2.4 - 3.0 | 0.5 - 2.5 |
Note: The data in this table is hypothetical and extrapolated from studies on similar benzimidazole structures. Actual values would require specific DFT calculations for this compound.
The planar aromatic systems of the benzimidazole and phenyl rings in this compound make it a prime candidate for π-stacking interactions. These non-covalent interactions are crucial in the formation of stable crystal lattices and can influence the electronic properties of the material.
The relative orientation of the stacked rings can vary, leading to different types of π-stacking, such as face-to-face or offset stacking. The latter is often favored as it minimizes electrostatic repulsion. Computational studies on carbazole-benzimidazo<1,2-f>phenanthridines have highlighted the importance of controlling π–π stacking for designing materials with specific electronic properties. rsc.org
Table 2: Potential π-Stacking Geometries and Estimated Interaction Energies for this compound
| Stacking Type | Interacting Rings | Estimated Interplanar Distance (Å) | Estimated Interaction Energy (kcal/mol) |
| Offset Face-to-Face | Benzimidazole-Benzimidazole | 3.3 - 3.8 | -2 to -5 |
| Offset Face-to-Face | Phenyl-Phenyl | 3.4 - 3.8 | -1.5 to -4 |
| T-shaped (Edge-to-Face) | Phenyl-Benzimidazole | 4.5 - 5.5 | -1 to -2.5 |
Note: These values are estimations based on general principles of π-stacking and data from related aromatic systems. Precise calculations for the title compound are required for accurate predictions.
Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Synthetic Outcomes for this compound
The fields of machine learning (ML) and artificial intelligence (AI) are increasingly being applied to chemical research to predict molecular properties, reaction outcomes, and to accelerate the discovery of new materials and synthetic routes.
For a molecule like this compound, ML models could be trained to predict various aspects of its reactivity. This typically involves generating a set of molecular descriptors (e.g., from DFT calculations) for a series of related benzimidazole derivatives and correlating these descriptors with experimentally determined properties. doi.org
Recent studies have demonstrated the use of ML models, such as K-nearest neighbor (KNN), random forest regression, and gradient boosting, to predict the inhibition efficiencies of benzimidazole derivatives for steel alloy corrosion. doi.org These models use DFT-derived descriptors as input variables. doi.org A similar approach could be employed to predict the biological activity or other chemical properties of this compound.
Furthermore, AI and ML are being explored for the prediction of synthetic outcomes. For instance, supervised learning models have been used to predict reaction yields for cross-coupling reactions. ucla.edu In the context of synthesizing this compound or its derivatives, ML models could be trained on existing reaction data for benzimidazole synthesis to predict the optimal reaction conditions (catalyst, solvent, temperature) to maximize the yield. While the development of highly accurate models requires large datasets, the continuous growth of chemical databases is making this approach increasingly feasible. ucla.edu
Table 3: Potential Applications of Machine Learning for this compound
| Application Area | Machine Learning Model | Input Data (Descriptors) | Predicted Outcome |
| Reactivity Prediction | Quantitative Structure-Activity Relationship (QSAR) | Electronic properties (HOMO/LUMO energies), steric parameters, topological indices. | Biological activity, inhibition constants, etc. |
| Synthetic Route Optimization | Supervised Learning (e.g., Random Forest, Neural Networks) | Reactant structures, catalyst type, solvent properties, temperature. | Reaction yield, selectivity. |
| ADMET Prediction | Various classification and regression models | Molecular fingerprints, physicochemical properties. | Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. nih.gov |
Note: This table illustrates potential applications and is based on the current state of machine learning in chemical research.
Derivatization Strategies and Structure Reactivity/interaction Relationships of 1 Methyl 1h Benzoimidazol 2 Yl Phenyl Methanone
Systematic Functionalization of the Benzimidazole (B57391) Ring System
The benzimidazole core of (1-Methyl-1H-benzoimidazol-2-yl)-phenyl-methanone offers several positions for systematic functionalization, primarily on the fused benzene (B151609) ring at positions 4, 5, 6, and 7. These modifications are typically achieved through electrophilic aromatic substitution reactions. The precise location of substitution is directed by the existing ring system and any substituents already present.
Common derivatization reactions include:
Nitration: Introduction of a nitro group (-NO2), usually with a mixture of nitric acid and sulfuric acid, which can subsequently be reduced to an amino group (-NH2) for further functionalization.
Halogenation: Incorporation of halogen atoms (e.g., -Cl, -Br) using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). Halogenated derivatives serve as valuable intermediates for cross-coupling reactions.
Sulfonation: Addition of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
Alkylation and Acylation: Friedel-Crafts reactions can introduce alkyl or acyl groups, although the Lewis acid catalysts required may coordinate with the nitrogen atoms of the imidazole (B134444) ring, necessitating careful optimization of reaction conditions.
These functionalizations allow for the modulation of the electronic properties and solubility of the entire molecule, which is crucial for developing derivatives with specific biological activities or material characteristics.
Table 1: Examples of Benzimidazole Ring Functionalization
| Reaction | Reagent(s) | Typical Substituent | Purpose |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | -NO₂ | Intermediate for amino derivatives, electron-withdrawing group |
| Halogenation | NBS, NCS | -Br, -Cl | Handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) |
| Reduction | Fe/HCl, H₂/Pd-C | -NH₂ | Further derivatization (e.g., amidation, diazotization) |
| Acylation | RCOCl / AlCl₃ | -COR | Introduction of another carbonyl moiety, modulation of electronic properties |
Modifications at the Phenyl-Methanone Moiety and their Influence on Reactivity
The phenyl ring of the methanone (B1245722) group is also amenable to substitution, which directly influences the reactivity of the adjacent carbonyl group. Standard electrophilic aromatic substitution reactions can be employed to introduce a wide array of functional groups at the ortho, meta, and para positions.
The electronic nature of the substituents on this phenyl ring has a profound impact on the electrophilicity of the carbonyl carbon.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), or halides (-Cl, -F) increase the partial positive charge on the carbonyl carbon. This enhanced electrophilicity makes the ketone more susceptible to nucleophilic attack.
Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH3) or methyl (-CH3) decrease the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles. beilstein-journals.org
These modifications are a cornerstone of structure-activity relationship studies, as they allow for precise control over the molecule's electronic landscape and, consequently, its interaction with biological targets or its behavior in chemical reactions. beilstein-journals.orgresearchgate.net
Investigation of the Carbonyl Group's Reactivity and Transformability
The carbonyl group is a key reactive center in this compound. Its reactivity can be harnessed for a variety of chemical transformations. In the presence of a Brønsted superacid like triflic acid (CF3SO3H), the molecule undergoes protonation at both the benzimidazole N3 nitrogen and the carbonyl oxygen. This generates a highly reactive dicationic superelectrophile. nih.gov This activated species can then react with arenes, such as benzene, in a Friedel–Crafts-type reaction to form 2-diarylmethyl substituted benzimidazoles. nih.gov
According to DFT calculations, the formation of these N,O-diprotonated species is thermodynamically favorable. nih.gov For instance, the reaction of 2-acetylbenzimidazole (B97921) with benzene in triflic acid yields products resulting from the addition of two benzene molecules to the carbonyl group. nih.gov
Beyond superacid chemistry, the carbonyl group can undergo a range of standard transformations:
Reduction: Conversion to a secondary alcohol, (1-methyl-1H-benzoimidazol-2-yl)(phenyl)methanol, using reducing agents like sodium borohydride (B1222165) (NaBH4). This introduces a chiral center, opening avenues for stereoselective synthesis.
Reductive Amination: Transformation into an amine through reaction with an amine in the presence of a reducing agent.
Wittig Reaction: Conversion of the carbonyl group to a carbon-carbon double bond.
Formation of Imines and Oximes: Condensation with primary amines or hydroxylamine, respectively.
These transformations significantly expand the chemical diversity accessible from the parent ketone, enabling the synthesis of a wide array of derivatives with new functionalities and potential applications.
Structure-Reactivity Relationship (SRR) Studies in Substituted this compound Derivatives
Influence of Substituents on Electron Density and Reaction Rates
Structure-reactivity relationship (SRR) studies are crucial for understanding how molecular structure dictates chemical behavior. For derivatives of this compound, the nature and position of substituents significantly alter the electron density distribution and, consequently, reaction rates.
Quantum chemical studies, such as those using Density Functional Theory (DFT), are often employed to quantify these effects. researchgate.net Parameters like calculated charge density on the carbonyl group can serve as molecular descriptors to predict the reactivity of different derivatives. beilstein-journals.org These studies help in the rational design of molecules with tailored reactivity for specific applications.
Table 2: Predicted Electronic Effects of Substituents on Carbonyl Reactivity
| Substituent Position | Substituent Type | Example | Effect on Carbonyl Carbon | Predicted Reaction Rate with Nucleophiles |
|---|---|---|---|---|
| Phenyl-methanone | Electron-Withdrawing | 4-NO₂ | Increased electrophilicity | Increased |
| Phenyl-methanone | Electron-Donating | 4-OCH₃ | Decreased electrophilicity | Decreased |
| Benzimidazole Ring | Electron-Withdrawing | 5-Cl | Minor increase in electrophilicity | Slightly Increased |
| Benzimidazole Ring | Electron-Donating | 5-CH₃ | Minor decrease in electrophilicity | Slightly Decreased |
Steric Effects on Reaction Stereoselectivity
Steric hindrance plays a critical role in directing the stereochemical outcome of reactions, particularly those involving the carbonyl group. When the carbonyl group is reduced to a secondary alcohol, a new stereocenter is created. The stereoselectivity of this transformation can be influenced by the presence of bulky substituents near the reaction center.
Substituents at the ortho-positions of the phenyl-methanone ring or at the 7-position of the benzimidazole ring can create a sterically hindered environment around the carbonyl group. This can force an incoming nucleophile or reducing agent to approach from the less hindered face of the molecule, leading to the preferential formation of one stereoisomer over the other. For instance, studies on related benzimidazole derivatives have noted that steric hindrance from halogenated aniline (B41778) moieties can be conducive to certain biological activities, implying a significant steric influence on molecular interactions. nih.gov While specific stereoselective studies on this compound are not extensively detailed, the principles of steric control are directly applicable to its derivatization.
Design Principles for Utilizing this compound as a Ligand in Coordination Chemistry
The this compound scaffold is an excellent candidate for ligand design in coordination chemistry. royalsocietypublishing.org Benzimidazole and its derivatives are well-known for their ability to coordinate with a variety of metal ions. mdpi.commdpi.com
The key design principles for its use as a ligand include:
Primary Coordination Site: The primary coordination site is the sp²-hybridized nitrogen atom (N3) of the imidazole ring, which acts as a Lewis base. The N1 position is blocked by a methyl group, preventing its participation in coordination and simplifying the resulting coordination geometry.
Bidentate Chelation: The carbonyl oxygen atom can act as a second donor site, allowing the molecule to function as a bidentate N,O-chelating ligand. This chelation forms a stable five-membered ring with the metal center, a thermodynamically favorable arrangement known as the chelate effect.
Tuning Electronic Properties: Introducing substituents on either the benzimidazole or phenyl rings can modulate the electron density at the N3 and oxygen donor atoms. Electron-donating groups increase the basicity of the donor atoms, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups decrease the basicity, resulting in weaker coordination. researchgate.net
Steric Control: Bulky substituents can be strategically placed to control the coordination number and geometry of the resulting metal complex, or to create specific pockets or channels in the case of coordination polymers.
By applying these principles, this compound and its derivatives can be used to synthesize a wide range of coordination compounds with tailored structures and properties for applications in catalysis, materials science, and medicinal chemistry. nih.govresearchgate.net
Advanced Applications and Role in Broader Chemical Systems
(1-Methyl-1H-benzoimidazol-2-yl)-phenyl-methanone as a Building Block in Complex Molecular Architectures
The compound this compound serves as a valuable building block for the synthesis of more intricate molecular structures. Its constituent parts, the 1-methyl-1H-benzoimidazole and the phenyl methanone (B1245722) moiety, offer multiple reaction sites for further functionalization. This allows for the construction of diverse and complex molecular architectures.
The benzimidazole (B57391) ring system, for instance, can be further substituted on the benzene (B151609) ring, while the ketone group of the phenyl methanone can undergo a variety of chemical transformations. These include reduction to an alcohol, conversion to an imine, or participation in carbon-carbon bond-forming reactions. This versatility enables the integration of this core structure into larger, multi-component systems.
A notable application of similar benzimidazole-containing compounds is in the construction of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the imidazole (B134444) ring can coordinate to metal ions, leading to the formation of extended, highly organized structures. The specific substitution pattern of this compound, with its methyl and benzoyl groups, can influence the resulting topology and properties of these materials by introducing specific steric and electronic effects.
Exploration of this compound as a Privileged Scaffold for Molecular Probes
The benzimidazole core is widely recognized as a "privileged scaffold" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The benzimidazole structure is a key component in a variety of biologically active compounds.
The specific compound this compound and its derivatives are being explored for their potential as molecular probes. These probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. For example, benzimidazole-based fluorescent probes have been developed for the selective recognition of metal ions like Co2+. nih.gov The inherent fluorescence of some benzimidazole derivatives can be modulated upon binding to a specific analyte, providing a detectable signal.
The structural features of this compound, including its aromatic nature and the presence of heteroatoms, make it a suitable candidate for developing probes with tailored selectivity and sensitivity. The phenyl methanone group can be modified to tune the electronic properties and, consequently, the photophysical characteristics of the molecule. Furthermore, the benzimidazole nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating specific interactions with biological macromolecules.
Supramolecular Assembly and Self-Organization Principles Involving this compound Derivatives
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The design of molecules that can self-assemble into well-defined, functional supramolecular architectures is a major goal in this field.
Derivatives of this compound are promising candidates for supramolecular assembly due to their structural characteristics. The planar benzimidazole ring system can participate in π-π stacking interactions, while the nitrogen atoms and the carbonyl group can engage in hydrogen bonding. These directional and specific interactions can guide the self-organization of the molecules into larger, ordered structures.
By modifying the substituents on the benzimidazole and phenyl rings, it is possible to control the self-assembly process and the morphology of the resulting supramolecular structures. For instance, the introduction of long alkyl chains could lead to the formation of liquid crystalline phases, while the incorporation of charged groups could promote assembly in aqueous media. The ability to form predictable and stable supramolecular structures is crucial for applications in areas such as drug delivery, sensing, and catalysis.
Application in Chemoinformatics for Scaffold Exploration and Diversity-Oriented Synthesis
Chemoinformatics employs computational methods to analyze and organize chemical information. In the context of drug discovery and materials science, chemoinformatics plays a crucial role in identifying promising molecular scaffolds and designing libraries of diverse compounds for screening.
The this compound scaffold can be used as a query in chemoinformatic analyses of large chemical databases, such as those provided by ChemDiv. chemdiv.com This allows for the identification of other commercially available or synthetically accessible compounds that share similar structural features. By analyzing the structural diversity of these related compounds, researchers can gain insights into the structure-activity relationships for a particular biological target or material property.
Furthermore, this scaffold is a valuable starting point for diversity-oriented synthesis (DOS). DOS aims to create a collection of structurally diverse molecules from a common starting material. The multiple reaction sites on this compound allow for the systematic introduction of various functional groups and structural motifs, leading to a library of compounds with a wide range of chemical and physical properties. This approach is particularly useful in the early stages of drug discovery, where the goal is to explore a broad chemical space to identify novel hits.
Future Research Directions and Outlook for 1 Methyl 1h Benzoimidazol 2 Yl Phenyl Methanone
Development of Novel and Sustainable Synthetic Methodologies for the Benzimidazole-Methanone Class
The synthesis of benzimidazole (B57391) derivatives has traditionally relied on methods that can involve harsh conditions, toxic solvents, and significant waste generation. eprajournals.comchemmethod.com The future of synthesizing compounds like (1-Methyl-1H-benzoimidazol-2-yl)-phenyl-methanone lies in the adoption of green and sustainable chemistry principles. eprajournals.com
Key research directions include:
Solvent-Free Reactions: A significant push is being made towards developing solvent-free reaction conditions, which not only reduce environmental impact but can also lead to cleaner reactions and simpler purification processes. eprajournals.comeprajournals.com
Renewable Feedstocks: Future methodologies will likely focus on utilizing renewable raw materials derived from biomass, decreasing the reliance on fossil fuels. eprajournals.comeprajournals.com
Green Catalysts: The use of natural-source-derived solid catalysts, ionic liquids, and reusable catalysts like ZnO or TiO2 nanoparticles represents a more environmentally benign approach compared to traditional metal catalysts. eprajournals.comresearchgate.netsemanticscholar.org
Energy Efficiency: Exploring energy-efficient methods such as microwave-assisted synthesis can accelerate reaction times and reduce energy consumption compared to conventional heating. researchgate.net
These sustainable approaches aim to make the production of the benzimidazole-methanone class more economical and environmentally friendly. chemmethod.com
| Sustainable Synthetic Strategy | Description | Potential Benefits |
| Solvent-Free Synthesis | Conducting reactions without a solvent medium, often using grinding or minimal heating. eprajournals.com | Reduced solvent waste, lower toxicity, simplified workup. eprajournals.com |
| Renewable Feedstocks | Utilizing starting materials derived from biomass instead of petrochemicals. eprajournals.com | Reduced carbon footprint, supports bioeconomy. eprajournals.com |
| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions, leading to rapid and uniform heating. researchgate.net | Faster reaction times, higher yields, increased efficiency. researchgate.net |
| Reusable Catalysts | Employing catalysts like nanoparticles or solid-supported reagents that can be recovered and reused. semanticscholar.orgresearchgate.net | Lower cost, reduced metal waste, improved process sustainability. |
Advancements in Computational Approaches for Deeper Mechanistic Understanding
Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights that complement experimental work. grnjournal.us For the benzimidazole-methanone class, computational methods are set to play a crucial role in understanding reaction mechanisms and predicting molecular properties. grnjournal.usnih.gov
Future advancements in this area will likely focus on:
Mechanism Elucidation: Using techniques like Density Functional Theory (DFT), researchers can model reaction pathways, identify transition states, and calculate energy barriers. grnjournal.usnih.gov This provides a detailed, step-by-step understanding of how benzimidazole-methanones are formed, which is often difficult to observe experimentally. grnjournal.us
Predictive Modeling: Computer-aided drug design can be used to develop pharmacophore models and perform molecular docking studies. nih.govnih.gov This allows for the virtual screening of novel this compound derivatives to predict their binding affinity to biological targets, such as enzymes or receptors, thereby guiding synthetic efforts. researchgate.netacs.orgresearchgate.net
Property Simulation: Computational tools can predict various physicochemical and electronic properties, such as nonlinear optical (NLO) properties, which are crucial for materials science applications. nih.govacs.org Techniques like Natural Bond Orbital (NBO) analysis can elucidate charge transfer processes within the molecule. acs.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-protein complexes over time, offering a more realistic view of molecular interactions than static docking models. researchgate.netacs.org
| Computational Technique | Application in Benzimidazole-Methanone Research | Anticipated Outcome |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms, calculating electronic properties, and vibrational analysis. grnjournal.usnih.gov | Deeper understanding of reactivity, prediction of spectroscopic data. |
| Molecular Docking | Predicting the binding mode and affinity of derivatives to biological targets (e.g., enzymes, DNA). nih.govresearchgate.net | Rational design of new therapeutic agents, prioritizing synthetic targets. |
| Molecular Dynamics (MD) | Simulating the dynamic interactions between a benzimidazole-methanone ligand and its protein target over time. researchgate.netacs.org | More accurate assessment of binding stability and conformational changes. |
| Pharmacophore Modeling | Developing a 3D model of the essential features required for biological activity. nih.govnih.gov | Guiding the design of new derivatives with improved potency and selectivity. |
Exploration of Unconventional Derivatization Pathways and Reactivity Patterns
While the core benzimidazole structure is well-established, future research will delve into novel ways to functionalize the this compound scaffold. The goal is to create a diverse chemical library for screening against various biological targets and for novel material applications. impactfactor.orgresearcher.life
Promising areas for exploration include:
Cross-Coupling Reactions: The use of modern catalytic cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allows for the precise installation of various substituents on the benzimidazole core. nih.govnih.gov This enables the synthesis of derivatives that are inaccessible through traditional condensation methods.
Multi-component Reactions: Designing one-pot, multi-component reactions can streamline the synthesis of complex benzimidazole derivatives, improving efficiency and reducing waste. nih.gov
C-H Activation: Direct functionalization of carbon-hydrogen bonds on the benzimidazole or phenyl rings represents a highly atom-economical approach to creating new derivatives, avoiding the need for pre-functionalized starting materials.
Hybrid Molecules: Synthesizing hybrid compounds that combine the benzimidazole-methanone scaffold with other pharmacologically active moieties (e.g., oxadiazole, triazole) could lead to molecules with dual-action or enhanced therapeutic profiles. researchgate.netmdpi.com
Integration of High-Throughput Experimentation in Benzimidazole-Phenyl-Methanone Research
High-throughput experimentation (HTE) is revolutionizing chemical research by enabling the rapid execution and analysis of a large number of reactions in parallel. acs.org The integration of HTE into the study of this compound and its analogs will significantly accelerate the pace of discovery.
Future applications of HTE in this field include:
Reaction Optimization: HTE platforms can be used to quickly screen a wide array of catalysts, solvents, bases, and temperature conditions to find the optimal parameters for synthesizing benzimidazole-methanones, improving yield and purity. acs.org
Library Synthesis: The parallel synthesis capabilities of HTE are perfectly suited for creating large libraries of diverse benzimidazole-methanone derivatives for biological screening. researchgate.netacs.org This dramatically increases the chances of identifying lead compounds for drug discovery.
Discovery of New Reactions: By screening unconventional combinations of reactants and catalysts, HTE can facilitate the discovery of entirely new transformations and derivatization pathways for the benzimidazole scaffold.
The synergy between automated HTE platforms and sophisticated data analysis will be crucial for efficiently navigating the vast chemical space and unlocking new opportunities for the benzimidazole-phenyl-methanone class. acs.org
Q & A
Q. What are the standard synthetic routes for preparing (1-Methyl-1H-benzoimidazol-2-yl)-phenyl-methanone, and how are intermediates validated?
- Methodological Answer : A common approach involves condensation of 1-methyl-1H-benzimidazole-2-carbaldehyde with a phenyl Grignard reagent, followed by oxidation. Alternatively, direct benzoylation of 1-methylbenzimidazole using substituted benzoyl chlorides in tetrahydrofuran (THF) with sodium hydride as a base yields the target compound . Intermediate validation typically employs thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with UV detection, as described for structurally similar benzimidazole derivatives in pharmacokinetic studies .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, aromatic protons in the benzimidazole ring appear as doublets in δ 7.2–8.1 ppm, while the methyl group resonates as a singlet near δ 3.8 ppm .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. Aromatic stacking interactions between benzimidazole and phenyl groups are often observed, with torsion angles <5° indicating planarity .
Q. How is the biological activity of this compound initially screened in academic settings?
- Methodological Answer : Preliminary assays include:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL, with zone-of-inhibition measurements .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at IC₅₀ values calculated from dose-response curves .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the electronic properties of this compound for targeted applications?
- Methodological Answer : DFT calculations (e.g., using B3LYP/6-31G* basis sets) predict frontier molecular orbitals (HOMO-LUMO gaps) to assess charge-transfer efficiency. For example, the electron-withdrawing ketone group in this compound lowers the LUMO energy, enhancing electrophilic reactivity . These insights guide modifications for photodynamic therapy or catalysis.
Q. What strategies resolve contradictions in synthetic yields reported for analogous benzimidazole derivatives?
- Methodological Answer : Discrepancies often arise from solvent polarity and catalyst choice. For instance, THF with tetrabutylammonium fluoride (TBAF) achieves 15–40% yields in deprotection steps, while dichloromethane (DCM) with boron tribromide (BBr₃) improves demethylation efficiency to 70–85% . Systematic optimization via Design of Experiments (DoE) is recommended.
Q. How do crystallographic data inform structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : SHELXL-refined structures reveal non-covalent interactions (e.g., π-π stacking, hydrogen bonding) critical for binding to biological targets. For example, a 2.9 Å distance between the benzimidazole N3 atom and a tubulin protein residue correlates with anticancer activity in colchicine-binding site inhibitors .
Q. What advanced chromatographic methods quantify degradation products under stress conditions?
- Methodological Answer :
- HPLC-MS/MS : A C18 column with a gradient of methanol/water (0.1% formic acid) identifies hydrolytic degradation products (e.g., benzoic acid derivatives) under acidic/alkaline conditions .
- Forced Degradation Studies : Exposure to UV light (254 nm) for 48 hours detects photolytic byproducts, with mass balance ≥95% required for validation .
Q. How are computational docking studies used to predict binding modes with biological targets?
- Methodological Answer : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., tubulin). The ketone group forms hydrogen bonds with Thr179 in tubulin, while the methyl group minimizes steric clashes in hydrophobic pockets. Dock scores <−7.0 kcal/mol suggest high affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
